1-Benzyltheobromine

説明

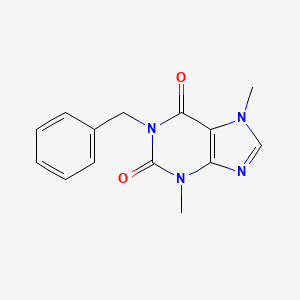

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzyl-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-16-9-15-12-11(16)13(19)18(14(20)17(12)2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFVXQWJRIFFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353474 | |

| Record name | AC1LEVEQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55247-90-0 | |

| Record name | 1-Benzyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055247900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC1LEVEQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RUV41LJ96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization Strategies for 1 Benzyltheobromine

Established Synthetic Pathways for 1-Benzyltheobromine

The formation of this compound is primarily achieved through the direct alkylation of theobromine (B1682246). This process serves as a foundational step for further derivatization.

Multi-Stage Synthetic Schemes and Intermediates

The synthesis of this compound derivatives often begins with theobromine and proceeds through several key intermediates. A common and straightforward method is the direct N-alkylation of theobromine using benzyl (B1604629) chloride or benzyl bromide in the presence of a base like potassium carbonate or sodium hydroxide, and a polar aprotic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). vulcanchem.com This reaction is typically conducted at elevated temperatures.

A frequently utilized multi-stage synthetic scheme for creating derivatives begins with the bromination of theobromine to yield 8-bromotheobromine. researchgate.net This intermediate is then subjected to benzylation. For instance, the reaction of 8-bromotheobromine with p-fluorobenzylchloride in boiling dimethylformamide, with an equimolar amount of potassium carbonate, produces 8-Bromo-1-(4-fluorobenzyl)theobromine with a high yield. vulcanchem.com

A key intermediate in many of these synthetic pathways is 1-benzyl-8-bromotheobromine. researchgate.netmu-varna.bg This compound serves as a versatile precursor for a wide range of derivatives. vulcanchem.com A five-stage synthetic scheme to obtain N-substituted this compound-8-thioglicolacetamides starts from theobromine and utilizes 1-benzyl-8-bromotheobromine as a crucial intermediate. researchgate.netmu-varna.bgresearchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis, particularly phase transfer catalysis, has been shown to enhance the efficiency of this compound synthesis. The use of a phase transfer catalyst, such as Aliquat 336, has been reported to provide very good yields in the synthesis of the intermediate 1-benzyl-8-bromotheobromine. researchgate.netmu-varna.bgresearchgate.net This method offers several advantages, including the use of a two-phase aqueous/organic system, the ability to conduct the reaction at room temperature or with mild heating, and shorter reaction times compared to conventional methods. vulcanchem.com

Design and Synthesis of Novel this compound Derivatives

Once this compound or its key intermediates are synthesized, they can be used as scaffolds for the creation of a diverse array of novel derivatives with modified properties.

Synthesis of 8-Thioderivatives of this compound

The introduction of a sulfur-containing moiety at the 8-position of the this compound scaffold leads to the formation of 8-thioderivatives. One accessible laboratory method involves heating 1-benzyl-8-bromotheobromine with a twofold excess of sodium sulfide (B99878) nonahydrate in a dimethylformamide environment, which results in the formation of 8-thiotheobromine. pharmj.org.ua

Furthermore, a series of N-substituted this compound-8-thioacetamides have been designed and synthesized. researchgate.netresearchgate.net These compounds are obtained in yields ranging from 56% to 85%. researchgate.netresearchgate.net

Synthesis of Amide Derivatives of this compound-8-Thioglycolic Acid

A notable class of derivatives is the amide derivatives of this compound-8-thioglycolic acid. The synthesis of these compounds is achieved through a multi-step process. researchgate.netmu-varna.bg The synthesis starts with the interaction of 1-benzyl-8-bromotheobromine with thioglycolic acid to produce this compound-8-thioglycolic acid. researchgate.net This acid is then esterified to yield the methyl ester of this compound-8-thioglycolic acid. researchgate.netresearchgate.net The final step involves the classical aminolysis of this methyl ester with a selected amine to produce the desired N-substituted amide derivatives. researchgate.netresearchgate.net This aminolysis is typically performed in a melt with a 1:2 molar ratio of the ester to the amine. researchgate.net Five such amide derivatives have been synthesized with yields between 61% and 81%. researchgate.netmu-varna.bg

Synthesis of Other N-Substituted this compound Analogs

Beyond thio- and amide derivatives, other substitutions on the this compound core have been explored. For example, 8-hydrazino derivatives can be synthesized. The reaction of 8-bromo-1-(4-fluorobenzyl)theobromine with an excess of hydrazine (B178648) hydrate (B1144303) in aqueous dioxane yields 8-hydrazine-1-(4-fluorobenzyl)theobromine. vulcanchem.com This hydrazino derivative can be further reacted with aldehydes or isatin (B1672199) to form the corresponding ylidenhydrazino derivatives. vulcanchem.com Similarly, reacting 8-hydrazinetheobromine with aldehydes in aqueous propan-2-ol has been used to obtain 8-benzylidenhydrazino-1-p-methylbenzyltheobromines. vulcanchem.com

A series of N-substituted this compound-8-thioacetamides has also been synthesized and characterized. researchgate.netresearchgate.net

Structural Modifications at Specific Positions (e.g., C8, N1)

Structural modifications of this compound are strategically employed to alter its physicochemical properties, such as lipophilicity and polarity. vulcanchem.com The primary sites for these alterations are the N1 and C8 positions, allowing for the introduction of diverse functional groups.

Modification at the N1 Position: The foundational modification that distinguishes this compound is the attachment of a benzyl group at the N1 position of the theobromine scaffold. vulcanchem.com This is typically achieved through the direct N-alkylation of theobromine using a benzyl halide, such as benzyl chloride or benzyl bromide. vulcanchem.com This benzylation enhances the compound's lipophilicity compared to its parent, theobromine. vulcanchem.com

Modifications at the C8 Position: The C8 position is a key site for introducing a wide array of functional groups, which often begins with the synthesis of a reactive intermediate, 1-benzyl-8-bromotheobromine. vulcanchem.comresearchgate.net This bromo-derivative serves as a versatile precursor for subsequent nucleophilic substitution reactions.

Key derivatization strategies at the C8 position include:

Synthesis of Thioether Derivatives: A prominent route involves the creation of thioether linkages. For instance, new series of N-substituted this compound-8-thioacetamides have been designed and synthesized. researchgate.netresearchgate.netresearchgate.net This process showcases the reactivity of the C8 position towards sulfur-based nucleophiles.

Formation of 8-Thioderivatives: Researchers have developed methods to synthesize 8-thioderivatives of this compound. pharmj.org.ua One such method involves heating 1-benzyl-8-bromotheobromine with sodium sulfide nonahydrate in a dimethylformamide (DMF) environment to produce 8-thiotheobromine. This product can then undergo further reactions, for example, with halogenketones. pharmj.org.ua

Creation of Hydrazino Derivatives: The C8-bromo intermediate can be reacted with hydrazine hydrate to yield 8-hydrazino derivatives. vulcanchem.com Specifically, the interaction of 1-benzyl-8-bromotheobromine with an excess of hydrazine hydrate in aqueous dioxane results in the formation of 8-hydrazino-1-benzyltheobromine. vulcanchem.com

Optimization of Synthetic Methodologies for Research Scale Production

Efficiency and yield are critical for the production of this compound and its derivatives for research applications. Methodologies have been refined to improve these parameters.

The most direct synthesis of this compound involves the N-alkylation of theobromine. Conventional methods for this reaction typically require a strong base like potassium carbonate or sodium hydroxide, a polar aprotic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO), and elevated temperatures ranging from 80-100°C for several hours. vulcanchem.com

To enhance the efficiency of synthesizing key intermediates, optimized methods have been developed:

Phase Transfer Catalysis (PTC): The use of phase transfer catalysts has been shown to significantly improve reaction efficiency and yields. For the synthesis of the intermediate 1-benzyl-8-bromotheobromine, the phase transfer catalyst Aliquat 336 has been successfully employed, resulting in very good yields. vulcanchem.comresearchgate.net This method utilizes a two-phase aqueous/organic system and can proceed at room temperature or with mild heating, often leading to shorter reaction times compared to traditional approaches. vulcanchem.com

Microwave-Assisted Synthesis: For the synthesis of related N-alkyltheobromine derivatives, microwave irradiation has been utilized as an alternative to conventional heating. researchgate.net This technique is known for its ability to rapidly heat reactions, often leading to reduced reaction times and improved yields.

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is dictated by its core xanthine (B1682287) structure and the presence of the N1-benzyl group. The compound is generally stable under standard conditions.

Oxidation: this compound can undergo oxidation under specific, controlled conditions.

Electrophilic Substitution: The benzyl group at the N1 position directs electrophilic substitution reactions to the aromatic ring of the benzyl moiety, rather than promoting reactivity at the side-chain.

Nucleophilic Substitution at C8: The most significant transformation mechanism for creating derivatives involves nucleophilic substitution at the C8 position. The introduction of a halogen, typically bromine, to form 1-benzyl-8-bromotheobromine is a critical first step. The bromine atom acts as an excellent leaving group, making the C8 carbon an electrophilic center susceptible to attack by various nucleophiles.

Mechanism with Sulfur Nucleophiles: The synthesis of 8-thioderivatives proceeds via the attack of a sulfur nucleophile (e.g., a hydrosulfide (B80085) ion from Na₂S or a thiol) on the C8 carbon of 1-benzyl-8-bromotheobromine, displacing the bromide ion. pharmj.org.ua

Mechanism with Nitrogen Nucleophiles: Similarly, the formation of 8-hydrazino derivatives occurs through the nucleophilic attack of hydrazine on the C8 position of the bromo-intermediate, leading to the substitution of bromine. vulcanchem.com These resulting hydrazino compounds can be further transformed by reacting with aldehydes or isatins. vulcanchem.com

This reactivity makes 1-benzyl-8-bromotheobromine a pivotal intermediate in the synthesis of a diverse library of C8-substituted xanthine derivatives. vulcanchem.compharmj.org.ua

Molecular Mechanisms of Action and Target Engagement Studies of 1 Benzyltheobromine

Adenosine (B11128) Receptor Antagonism and Modulation

Adenosine, a ubiquitous nucleoside, modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. mdpi.com These receptors exhibit distinct tissue distribution and signaling pathways. mdpi.comnih.gov The A1 and A3 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. canfite.comfrontiersin.org Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in increased cAMP levels. canfite.com The affinity of adenosine for these receptors varies, with the A1 and A2A receptors displaying high affinity, while the A2B and A3 receptors have lower affinity. mdpi.comfrontiersin.org

Differential Affinity and Selectivity for Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Table 1: General Adenosine Receptor Characteristics

| Receptor Subtype | G-Protein Coupling | Second Messenger Effect | Adenosine Affinity |

| A1 | Gi | ↓ cAMP | High (~70 nM) mdpi.com |

| A2A | Gs | ↑ cAMP | High (~150 nM) mdpi.com |

| A2B | Gs, Gq/G11 frontiersin.org | ↑ cAMP | Low (~5100 nM) mdpi.com |

| A3 | Gi | ↓ cAMP | Low (~6500 nM) mdpi.com |

Phosphodiesterase Enzyme Inhibition Profiling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov There are 11 families of mammalian PDEs, with varying substrate specificities. PDE4, PDE7, and PDE8 are specific for cAMP, while PDE5, PDE6, and PDE9 are specific for cGMP. Other families, like PDE1, PDE2, PDE3, PDE10, and PDE11, can hydrolyze both cyclic nucleotides. cpn.or.kr Inhibition of these enzymes leads to an increase in intracellular cAMP and/or cGMP levels, which can modulate a wide range of cellular functions. nih.govnih.gov

Inhibition of Specific Phosphodiesterase Isoforms (e.g., cAMP-specific, cGMP-specific)

Research has suggested the potential for 1-benzyltheobromine derivatives to act as phosphodiesterase inhibitors. vulcanchem.comresearchgate.net The inhibition of PDEs, particularly PDE4, has been a therapeutic target for inflammatory conditions. reumatologiaclinica.org The increase in intracellular cAMP resulting from PDE4 inhibition can suppress the production of pro-inflammatory mediators. cpn.or.krreumatologiaclinica.org While the specific inhibitory profile of this compound against various PDE isoforms is not detailed in the search results, the structural similarity to other xanthine-based PDE inhibitors suggests this as a potential mechanism of action. researchgate.net

Table 2: Major Phosphodiesterase Families and their Substrates

| PDE Family | Substrate(s) |

| PDE1 | cAMP and cGMP researchgate.net |

| PDE2 | cAMP and cGMP |

| PDE3 | cAMP (inhibited by cGMP) |

| PDE4 | cAMP |

| PDE5 | cGMP nih.gov |

| PDE6 | cGMP |

| PDE7 | cAMP |

| PDE8 | cAMP |

| PDE9 | cGMP |

| PDE10 | cAMP and cGMP cpn.or.kr |

| PDE11 | cAMP and cGMP cpn.or.kr |

Investigation of Interactions with Cellular Proliferation Regulatory Pathways

Cellular proliferation is a tightly regulated process involving a complex network of signaling pathways. news-medical.net Dysregulation of these pathways is a hallmark of cancer. nih.govcclg.org.uk Key pathways include the Ras/Raf/MEK/ERK and PI3K/Akt signaling cascades, which are often activated in cancer and promote cell growth and survival. news-medical.netnih.gov

Studies have indicated that this compound possesses antiproliferative activity against various cancer cell lines. The mechanism is thought to involve the modulation of pathways that control cell proliferation and apoptosis. For instance, some benzyl (B1604629) derivatives have been shown to inhibit cancer cell growth by disrupting amino acid homeostasis and triggering amino acid response pathways. nih.gov Furthermore, the Wnt/β-catenin signaling pathway, which is crucial for development and tissue homeostasis, can be aberrantly activated in cancer, leading to increased cell proliferation. biorxiv.org While direct evidence linking this compound to these specific pathways is not present in the search results, its observed antiproliferative effects suggest an interaction with one or more of these critical regulatory networks. vulcanchem.com

Studies on Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. It is a tightly regulated process involving a cascade of molecular events. Key players in the induction of apoptosis include the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, a family of proteases that execute the cell death program.

While direct and extensive research on the specific mechanisms of apoptosis induction by this compound is limited, studies on its derivatives and related xanthine (B1682287) compounds provide insights into its potential role in this process. Research into N-substituted this compound-8-thioacetamide derivatives, for instance, has shown concentration-dependent cytotoxic activity against various human leukemia cell lines. These studies suggest an investigation into the involvement of apoptosis-related proteins, specifically those related to Bcl-2 and caspase-3.

The intrinsic pathway of apoptosis is often initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak. biorxiv.org These proteins can cause the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3. nih.gov Anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 itself, inhibit this process. biorxiv.orgbiorxiv.org The balance between these pro- and anti-apoptotic proteins is a crucial determinant of cell fate. researchgate.net A study on a different compound, oridonin, demonstrated that up-regulation of Bax and down-regulation of Bcl-2, leading to an increased Bax/Bcl-2 ratio, was associated with apoptosis. researchgate.net This highlights a common mechanism that could potentially be influenced by compounds like this compound.

The extrinsic pathway, on the other hand, is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8, which can then directly activate caspase-3. nih.gov

Although direct evidence for this compound is scarce, the investigation into its derivatives points towards a potential mechanism involving the modulation of key apoptotic regulators. Further research is necessary to elucidate the precise molecular targets and pathways through which this compound may induce apoptosis.

Table 1: Key Protein Families in Apoptosis Induction

| Protein Family | Members | Function in Apoptosis |

| Bcl-2 Family (Anti-apoptotic) | Bcl-2, Bcl-xL | Inhibit apoptosis by preventing mitochondrial outer membrane permeabilization. biorxiv.orgbiorxiv.orgresearchgate.netebi.ac.uk |

| Bcl-2 Family (Pro-apoptotic) | Bax, Bak | Promote apoptosis by inducing mitochondrial outer membrane permeabilization and cytochrome c release. biorxiv.org |

| Caspases (Initiator) | Caspase-8, Caspase-9 | Initiate the caspase cascade in response to extrinsic or intrinsic signals, respectively. nih.gov |

| Caspases (Executioner) | Caspase-3, Caspase-7 | Cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. nih.gov |

Modulation of Gene Expression and Epigenetic Mechanisms

The expression of genes is a highly regulated process that can be influenced by various molecules, leading to changes in cellular function. eur.nl Epigenetic modifications, such as DNA methylation and histone modifications, are key mechanisms that can alter gene expression without changing the underlying DNA sequence. nih.govcdc.gov These modifications play a crucial role in normal development and have been implicated in various diseases. cdc.gov

Currently, there is a lack of direct research specifically investigating the modulation of gene expression and epigenetic mechanisms by this compound. However, studies on the parent compound, theobromine (B1682246), and other xanthine derivatives provide some indications of potential effects in this area.

A study on theobromine has suggested an association with slower epigenetic aging. biorxiv.orgresearchgate.net The research, conducted on human cohorts, found that higher serum theobromine levels were linked to reduced epigenetic age acceleration. biorxiv.orgresearchgate.net The authors of the study suggest that these effects appear to be specific to theobromine when compared to other related xanthine metabolites, indicating that theobromine itself may influence the epigenome. biorxiv.orgresearchgate.net The potential mechanisms by which alkaloids like theobromine might influence epigenetic processes include the inhibition of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs). biorxiv.org

Furthermore, research on various methylxanthines, including theobromine and caffeine, has demonstrated their ability to alter the expression of genes, particularly those relevant to neurodegenerative diseases. mdpi.com In a study using a neuroblastoma cell line, theobromine was found to significantly increase the transcription of several genes, including ALS2 (alsin Rho guanine (B1146940) nucleotide exchange factor), A2M (alpha-2-macroglobulin), ACHE (acetylcholinesterase), and MAPT (microtubule associated protein tau). mdpi.com This suggests that xanthine derivatives can indeed modulate gene expression, although the effects can vary between different derivatives. mdpi.com

While these findings are intriguing, it is important to emphasize that they are not direct evidence of the effects of this compound. The addition of the benzyl group to the theobromine structure could significantly alter its biological activity, including its impact on gene expression and epigenetic regulation. Therefore, dedicated studies are required to understand the specific molecular effects of this compound in these areas.

Table 2: Investigated Xanthine Derivatives and their Potential Gene/Epigenetic Effects

| Compound | Potential Effect | Study Focus |

| Theobromine | Associated with slower epigenetic aging. biorxiv.orgresearchgate.net | Human cohort study on epigenetic age acceleration. |

| Theobromine | Modulates expression of genes related to neurodegeneration. mdpi.com | In vitro study on a neuroblastoma cell line. |

| Other Methylxanthines (e.g., Caffeine) | Modulate expression of genes related to neurodegeneration. mdpi.com | In vitro study on a neuroblastoma cell line. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Identification of Key Pharmacophoric Features for Target Binding

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 1-benzyltheobromine and its derivatives, the key pharmacophoric features can be inferred from the xanthine (B1682287) scaffold and the impact of various substituents on their biological effects.

The xanthine core itself is a critical pharmacophoric element, known to interact with adenosine (B11128) receptors and phosphodiesterases. The key features of the xanthine nucleus include:

A planar, aromatic ring system: This allows for van der Waals and π-π stacking interactions within the binding sites of target proteins.

Hydrogen bond acceptors: The carbonyl groups at the C2 and C6 positions can act as hydrogen bond acceptors.

Hydrogen bond donor: The imidazole (B134444) proton at the N7 position (in theobromine) is replaced by a methyl group, but the N9 position can be involved in interactions.

Methyl groups at N3 and N7: These groups influence the lipophilicity and steric profile of the molecule.

The introduction of a benzyl (B1604629) group at the N1 position is a significant modification that enhances the lipophilicity of the molecule compared to the parent compound, theobromine (B1682246). This benzyl group introduces a key hydrophobic region which can engage in additional binding interactions with hydrophobic pockets in target proteins.

Correlation Between Chemical Substituents and Receptor Affinity/Enzyme Inhibition

The biological activity of xanthine derivatives like this compound is often attributed to their ability to act as antagonists at adenosine receptors and as inhibitors of phosphodiesterase (PDE) enzymes. researchgate.netresearchgate.net The nature of the chemical substituents on the this compound scaffold plays a pivotal role in determining the affinity for these targets and the resulting inhibitory potency.

While specific receptor binding and enzyme inhibition data for a wide range of this compound derivatives are not extensively detailed in the public domain, structure-activity relationship (SAR) studies on related xanthine analogs provide valuable insights. For instance, substitution at the N1 and N3 positions with groups of increasing chain length has been shown to enhance affinity towards both phosphodiesterases and adenosine receptors. nih.gov Furthermore, the introduction of an aromatic ring at the C8 position of the xanthine core generally increases potency at adenosine receptors. nih.gov

In the context of this compound, the benzyl group at N1 contributes to increased hydrophobicity, which can influence receptor binding. vulcanchem.com The primary focus of derivatization has been the C8 position. Studies on this compound-8-thioacetamides have demonstrated that the nature of the N-substituent on the acetamide (B32628) moiety significantly impacts their antiproliferative activity, which is likely a downstream consequence of their interaction with specific cellular targets. researchgate.netresearchgate.net

Elucidation of Structural Determinants for Cellular Activity Profiles

The antiproliferative activity of this compound derivatives has been evaluated against various human cancer cell lines, providing valuable data on the structural features that govern their cytotoxic effects. A key study by Georgieva et al. (2016) investigated a series of N-substituted this compound-8-thioacetamides, revealing important structure-activity relationships. researchgate.netmdpi.com

The core structure, 1-benzyl-8-bromotheobromine, serves as a key intermediate for these syntheses. researchgate.netvulcanchem.com The subsequent introduction of a thioacetamide (B46855) linker at the C8 position and further substitution on the terminal nitrogen of the acetamide group allows for a systematic exploration of how different chemical moieties affect cytotoxicity.

The research findings indicate that the nature of the substituent on the N-acetamide group is a critical determinant of antiproliferative potency. A concentration-dependent cytotoxic activity was observed for the tested compounds. researchgate.net Among the synthesized derivatives, compound 7g , which features a 4-fluorophenyl substituent, was identified as the most active compound in the series against human chronic myelocytic leukemia (K562), T-cell leukemia (SKW-3), and acute myeloid leukemia (HL-60) cell lines. researchgate.net

| Compound | Substituent (R) on N-thioacetamide | K562 IC50 (µM) | SKW-3 IC50 (µM) | HL-60 IC50 (µM) |

|---|---|---|---|---|

| 7a | -CH2CH2OH | >100 | >100 | >100 |

| 7b | -CH(CH3)2 | >100 | >100 | >100 |

| 7c | -cyclohexyl | >100 | >100 | >100 |

| 7d | -phenyl | 75.3 ± 9.1 | 80.1 ± 7.5 | 69.5 ± 8.2 |

| 7e | -CH2-phenyl | >100 | >100 | >100 |

| 7f | -4-methylphenyl | 60.2 ± 5.8 | 71.4 ± 6.9 | 55.8 ± 6.1 |

| 7g | -4-fluorophenyl | 44.7 ± 4.3 | 50.2 ± 5.1 | 39.8 ± 4.5 |

Data sourced from Georgieva et al., 2016. mdpi.com

The data clearly demonstrates that aromatic substituents on the thioacetamide nitrogen are crucial for cytotoxic activity. The unsubstituted phenyl group (7d) confers moderate activity, which is enhanced by the presence of an electron-donating methyl group at the para-position (7f). The highest potency is achieved with the introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (7g), suggesting that the electronic properties and the potential for specific interactions of the substituent are key determinants of cellular activity. In contrast, aliphatic and bulky alicyclic substituents (7a, 7b, 7c) and a benzyl group (7e) resulted in a loss of activity.

Influence of Derivatization on Mechanistic Pathways

The derivatization of this compound, particularly at the C8 position, is expected to influence its interaction with and modulation of specific mechanistic pathways. As xanthine derivatives are known to target adenosine receptors and phosphodiesterases, it is plausible that the observed antiproliferative effects of this compound derivatives are mediated through these pathways. researchgate.netresearchgate.net

Inhibition of phosphodiesterases leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. By modifying the structure of this compound, it may be possible to achieve selective inhibition of specific PDE isoenzymes that are overexpressed in cancer cells, thereby leading to a targeted anticancer effect.

Similarly, antagonism of adenosine receptors, which are also implicated in cancer progression, can be modulated by the chemical substituents on the this compound scaffold. The affinity for different adenosine receptor subtypes (A1, A2A, A2B, A3) can be fine-tuned through derivatization, potentially leading to selective blockade of receptors that promote tumor growth.

The observed antiproliferative activity of the N-substituted this compound-8-thioacetamides suggests that these modifications influence their interaction with critical cellular pathways, leading to cytotoxicity in cancer cells. researchgate.netmdpi.com The superior activity of the 4-fluorophenyl derivative (7g) points towards a specific interaction within a cellular binding site where the electronic nature of the substituent is important. While the precise mechanistic details for these specific derivatives are yet to be fully elucidated, the SAR data provides a clear direction for the design of future analogs with improved potency and a more defined mechanism of action.

Advanced Preclinical Research Models and Methodologies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models provide a controlled environment to dissect the specific cellular and molecular effects of 1-benzyltheobromine. These models range from established cancer cell lines to more complex 3D culture systems, each offering unique advantages for mechanistic studies.

Use of Human Cancer Cell Lines for Antiproliferative Activity Studies

Derivatives of this compound have been evaluated for their antiproliferative activity against various human cancer cell lines. researchgate.net A study focusing on newly synthesized N-substituted this compound-8-thioacetamides demonstrated concentration-dependent cytotoxic activity against several leukemia cell lines. researchgate.netresearchgate.net

Specifically, the antiproliferative effects were assessed on the following human leukemia cell lines:

K562: A human chronic myelocytic leukemia cell line. researchgate.netresearchgate.net

SKW-3: A human T-cell leukemia cell line. researchgate.netresearchgate.net

HL-60: A human acute myeloid leukemia cell line. researchgate.netresearchgate.net

The research identified that the cytotoxic effect of the evaluated compounds was more pronounced against the HL-60 cell line compared to the SKW-3 cell line. researchgate.net One particular derivative, designated as 7g, was highlighted as the most active compound within the tested series. researchgate.netresearchgate.net The sensitivity of K562 and HL-60 cells to certain anticancer agents has been correlated with the production of reactive oxygen species, suggesting a potential area for mechanistic investigation for compounds like this compound. nih.gov

| Cell Line | Cancer Type | Relevance in this compound Research |

|---|---|---|

| K562 | Chronic Myelocytic Leukemia | Used to evaluate the antiproliferative activity of this compound derivatives. researchgate.netresearchgate.net |

| SKW-3 | T-Cell Leukemia | Utilized in cytotoxicity screening of this compound derivatives. researchgate.netresearchgate.net |

| HL-60 | Acute Myeloid Leukemia | Showed higher sensitivity to certain this compound derivatives compared to other cell lines. researchgate.netresearchgate.net |

Primary Cell Culture Systems for Specific Biological Responses

Primary cell cultures, which are derived directly from tissues, offer a model that more closely represents the in vivo state of cells. nih.govslideshare.net These systems are valuable for studying the specific biological responses to compounds like this compound in a more physiologically relevant context than immortalized cell lines. nih.gov For instance, isolated rat hepatocytes and microsomes have been used to evaluate the hepatotoxic effects of new theobromine (B1682246) derivatives, providing insights into their potential effects on primary liver cells. researchgate.net The characterization and qualification of these cell substrates are crucial to ensure the reliability of the results. fda.gov The culture conditions, including media and duration, must be optimized for the intended biological function being studied. europa.eu

Recombinant Protein and Isolated Enzyme Assays

To pinpoint the molecular targets of this compound, researchers can utilize recombinant protein and isolated enzyme assays. These in vitro systems allow for the direct assessment of the compound's interaction with specific proteins without the complexity of a cellular environment. activemotif.comnih.gov For example, if this compound is hypothesized to target a particular enzyme, a recombinant version of that enzyme can be produced and used in an activity assay. rndsystems.comassaygenie.com The assay can measure whether the compound inhibits or activates the enzyme. cosmobio.co.jp This approach is crucial for confirming direct molecular interactions and understanding the mechanism of action at a biochemical level.

Advanced 3D Cell Culture Systems (e.g., Spheroids, Organ-Chips)

Three-dimensional (3D) cell culture models, such as spheroids and organ-on-a-chip systems, are increasingly being used to bridge the gap between traditional 2D cell culture and in vivo studies. celvivo.comelveflow.com These models better mimic the complex cell-cell and cell-matrix interactions found in living tissues. researchgate.net

Spheroids are 3D aggregates of cells that can replicate aspects of a tumor's microenvironment. alveolelab.com They are useful for studying the effects of compounds like this compound on tumor growth and viability in a more realistic setting than a monolayer culture. celvivo.com

Organ-on-chips are microfluidic devices that contain living cells in a continuously perfused microenvironment, simulating the functions of an organ. elveflow.comresearchgate.net These systems can be used to model the pharmacokinetics and pharmacodynamics of a drug candidate in a human-relevant context.

The development of these advanced models allows for more accurate predictions of a compound's efficacy and potential toxicity before moving into preclinical animal studies. researchgate.netinsphero.com

Preclinical Animal Models for Efficacy and Pharmacodynamic Evaluation

Preclinical animal models are a critical component of drug development, providing essential data on the efficacy and pharmacodynamic properties of a compound in a whole-organism system. ijrpc.comgardp.org

Selection and Validation of Relevant In Vivo Models

The selection of an appropriate animal model is paramount for obtaining translatable data. nih.gov The choice of species, strain, gender, and age of the animals must be justified based on the specific research question and the biological target of the compound. nih.gov For oncology studies, rodent models, such as mice, are frequently used due to their genetic manipulability and physiological similarities to humans in certain contexts. mdpi.com

Validation of the chosen animal model is a crucial step to ensure its relevance to the human condition being studied. frontiersin.orgnih.gov This involves demonstrating that the model accurately reflects the key aspects of the disease and that the pharmacodynamic endpoints measured are relevant to the anticipated clinical outcome. ugd.edu.mk Integrating data from in vitro studies can help inform the selection and validation of the most appropriate in vivo models. crownbio.com The goal is to establish a reliable model that can predict the therapeutic potential of this compound and guide its further development. nih.gov

High-Throughput and High-Content Screening Approaches

High-throughput screening (HTS) and high-content screening (HCS) represent cornerstone technologies in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules with desired biological activities. cellomaticsbio.comnih.gov For a compound such as this compound and its derivatives, these screening paradigms offer a systematic and efficient means to characterize their potential as therapeutic agents.

High-Throughput Screening (HTS)

HTS involves the automated testing of thousands of compounds in a single experiment, typically using multi-well plates. oncotarget.com The primary goal is to quickly identify "hits"—compounds that produce a desired biological response. In the context of this compound, an HTS campaign could be designed to assess its antiproliferative activity against a panel of cancer cell lines. ekb.eg A typical HTS workflow would involve a primary screen where cells are treated with a single concentration of this compound and its analogs. Cell viability would be measured using a robust and straightforward assay, such as the MTT or MTS assay, which assesses metabolic activity as a surrogate for cell number. researchgate.net

Compounds that exhibit significant activity in the primary screen would then advance to a secondary screen for dose-response analysis. In this phase, the potency of the hit compounds is determined by calculating their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). cellomaticsbio.com This data is crucial for ranking the compounds and selecting the most promising candidates for further investigation.

Interactive Data Table: Illustrative HTS Data for this compound Analogs

Below is a hypothetical data table illustrating the kind of results that would be generated from an HTS campaign for this compound and its derivatives against a cancer cell line.

| Compound ID | Primary Screen (% Inhibition at 10 µM) | Secondary Screen (IC50 in µM) |

| This compound | 45.2 | 12.5 |

| Analog A | 85.7 | 1.8 |

| Analog B | 22.1 | > 50 |

| Analog C | 92.3 | 0.9 |

| Analog D | 5.6 | > 50 |

High-Content Screening (HCS)

While HTS provides a quantitative measure of a single biological endpoint, high-content screening (HCS) offers a more nuanced, qualitative assessment of a compound's effects. HCS utilizes automated microscopy and sophisticated image analysis software to simultaneously measure multiple cellular parameters. plos.orgvisikol.com This "cell painting" approach can reveal detailed information about a compound's mechanism of action by analyzing changes in cell morphology, protein localization, and organelle health. visikol.com

For this compound, an HCS assay could be employed to move beyond simple antiproliferative effects and explore the underlying cellular mechanisms. mdpi.com For instance, cells treated with the compound could be stained with fluorescent dyes to visualize the nucleus, cytoskeleton, and mitochondria. Image analysis algorithms could then quantify changes in nuclear size and shape, cytoskeletal integrity, and mitochondrial membrane potential, providing clues as to whether the compound induces apoptosis, cell cycle arrest, or other cellular stress pathways. plos.org Highly multiplexed imaging can further enhance these studies by allowing for the simultaneous analysis of multiple proliferation markers. nih.gov

Orthogonal Assay Validation for Robust Research Findings

A significant challenge in drug discovery is the occurrence of false positives in primary screens. researchgate.net Therefore, a critical step in the preclinical evaluation of any hit compound is the validation of the initial findings using orthogonal assays. Orthogonal assays measure the same biological endpoint as the primary screen but use a different technology or methodology. researchgate.netaacrjournals.org This approach helps to ensure that the observed activity is genuine and not an artifact of the primary assay format.

For a compound like this compound, identified as an antiproliferative agent in a primary screen using an MTT assay, a series of orthogonal assays would be essential for validation. For example, a positive result in an MTT assay, which measures metabolic activity, could be followed up with an assay that directly counts cell numbers, such as one using trypan blue exclusion or a Coulter counter. Another orthogonal approach would be to use an assay that measures a different hallmark of cell death, such as a caspase-3/7 activity assay, which is indicative of apoptosis.

The validation process should also include biophysical characterization to rule out non-specific effects such as compound aggregation. aacrjournals.org Furthermore, genetic approaches, such as using CRISPR to knock out the putative target of the compound, can provide powerful orthogonal confirmation of its on-target activity. aacrjournals.org

Interactive Data Table: Orthogonal Assay Validation Strategy for an Antiproliferative Hit

The following table illustrates a hypothetical orthogonal assay validation cascade for a hit compound identified from an antiproliferative screen.

| Assay Type | Principle | Readout | Purpose |

| Primary Screen | |||

| MTT Assay | Measures metabolic activity of viable cells | Colorimetric | Identify compounds with antiproliferative effects |

| Orthogonal Assays | |||

| CellTiter-Glo® | Measures intracellular ATP levels | Luminescent | Confirm antiproliferative activity using a different viability marker |

| Real-Time Cell Analysis (xCELLigence) | Measures changes in cell impedance | Electrical | Monitor cell proliferation kinetics in real-time |

| Caspase-3/7 Glo® Assay | Measures activity of key apoptotic enzymes | Luminescent | Determine if the antiproliferative effect is due to apoptosis induction |

| Annexin V/PI Staining | Detects externalization of phosphatidylserine (B164497) and loss of membrane integrity | Flow Cytometry | Differentiate between apoptotic and necrotic cell death |

By employing a rigorous combination of high-throughput screening, in-depth high-content analysis, and robust orthogonal validation, researchers can build a comprehensive and reliable preclinical data package for compounds like this compound, paving the way for their potential development as novel therapeutics.

Computational and Theoretical Approaches in 1 Benzyltheobromine Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. jscimedcentral.com In the context of 1-benzyltheobromine research, molecular docking simulations are employed to predict its binding affinity and mode of interaction with biological targets, such as adenosine (B11128) receptors or phosphodiesterases. pharmj.org.ua Software like AutoDock Vina can be utilized for this purpose. These simulations provide valuable information on the binding energy and the specific amino acid residues involved in the interaction, which is crucial for understanding the compound's mechanism of action. jscimedcentral.com

Ligand-protein interaction simulations further elaborate on the dynamic nature of this binding. rsc.org These simulations can reveal the stability of the ligand-receptor complex over time and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that contribute to binding affinity. rsc.orgvolkamerlab.org For instance, a simulation might show that the benzyl (B1604629) group of this compound forms hydrophobic interactions within a specific pocket of the receptor, while the xanthine (B1682287) core engages in hydrogen bonding. Understanding these detailed interactions is fundamental for the rational design of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgtaylorfrancis.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to predictable changes in their biological activities. nih.gov

In the study of this compound and its derivatives, QSAR models are developed to predict their activity based on calculated molecular descriptors. pharmj.org.uanih.gov These descriptors can be categorized into several types, including electronic, steric, and hydrophobic parameters. slideshare.net The process involves several key steps:

Data Set Selection : A series of this compound analogs with known biological activities is compiled. mdpi.com

Descriptor Calculation : Various molecular descriptors are calculated for each compound in the series. mdpi.com

Model Development : Statistical methods, such as multiple linear regression, are used to build a mathematical model correlating the descriptors with biological activity. mdpi.commdpi.com

Model Validation : The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. mdpi.comu-strasbg.fr

A successful QSAR model can be used to predict the activity of newly designed this compound derivatives, thereby prioritizing the synthesis of compounds with the highest potential. wikipedia.org

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. upol.czugm.ac.id A pharmacophore model for this compound would define the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships required for binding to its target. upol.cz

Once a reliable pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. jppres.comfrontiersin.org This involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. researchgate.net The identified "hits" are then considered potential new ligands that may exhibit similar or improved biological activity compared to this compound. This approach significantly accelerates the discovery of novel lead compounds by filtering vast chemical libraries to a manageable number of candidates for further experimental testing. frontiersin.orgrsc.org The virtual screening workflow typically involves preparing the target and ligand structures, performing the screening, and then ranking the hits based on how well they fit the pharmacophore model. researchgate.net

Molecular Dynamics Simulations and Quantum Mechanics Calculations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. stanford.edumdpi.com For this compound, MD simulations can be used to study the stability of its complex with a target protein, revealing conformational changes in both the ligand and the protein upon binding. github.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale. stanford.edu Programs like NAMD and GROMACS are commonly used for these simulations. uiuc.edu

Quantum mechanics (QM) calculations offer a highly accurate method for studying the electronic structure of molecules. ubc.cafisica.net In the context of this compound research, QM calculations can be used to determine properties such as molecular orbital energies, charge distributions, and reaction mechanisms at an atomic level. arxiv.org These calculations are based on solving the Schrödinger equation for the molecule of interest. arxiv.orgwikipedia.org While computationally intensive, QM methods provide fundamental insights that can inform and refine the parameters used in less computationally demanding methods like molecular docking and MD simulations.

In Silico Assessment of Molecular Descriptors for Compound Optimization

The optimization of a lead compound like this compound into a viable drug candidate involves fine-tuning its molecular properties. In silico assessment of molecular descriptors plays a crucial role in this process. github.io These descriptors are numerical values that encode different aspects of a molecule's structure and properties.

One widely used set of descriptors is based on Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability. mu-varna.bgresearchgate.net These rules assess properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mu-varna.bg In a study of amide derivatives of this compound-8-thioglycolic acid, these descriptors were calculated to estimate their drug-likeness. mu-varna.bgresearchgate.net

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Violations |

| 7a | 415.48 | 2.65 | 1 | 6 | 0 |

| 7b | 429.51 | 3.18 | 1 | 6 | 0 |

| 7c | 518.45 | 4.31 | 1 | 6 | 1 (Mol. Weight > 500) |

| 7d | 465.54 | 3.29 | 1 | 6 | 0 |

| 7e | 491.56 | 3.34 | 1 | 7 | 0 |

| This table is based on data from a study on amide derivatives of this compound-8-thioglycolic acid, where compound 7c was noted to violate one of Lipinski's parameters. mu-varna.bgresearchgate.net |

By calculating and analyzing a wide range of descriptors, researchers can predict how modifications to the structure of this compound will affect its pharmacokinetic and pharmacodynamic properties, guiding the synthesis of optimized compounds. pharmj.org.ua

Rational Drug Design Strategies for Enhanced Specificity and Potency

Rational drug design is a targeted approach to drug discovery that utilizes the knowledge of a biological target's structure and mechanism to design molecules with high affinity and selectivity. slideshare.netmdpi.com This contrasts with traditional drug discovery methods that often rely on screening large numbers of compounds at random. researchgate.net For this compound, rational design strategies aim to enhance its specificity for a particular receptor subtype or to increase its potency. nih.govnih.gov

This process is iterative and integrates various computational techniques. mdpi.com It begins with identifying and validating a biological target. slideshare.net Then, computational methods like molecular docking and pharmacophore modeling are used to design new derivatives of this compound that are predicted to have improved interactions with the target. slideshare.netresearchgate.net These designed compounds are then synthesized and tested experimentally. The results of these tests are then used to refine the computational models, leading to a cycle of design, synthesis, and testing that progressively improves the properties of the compounds. mdpi.com This strategy has the potential to reduce the time and cost associated with drug development. researchgate.net

Biotransformation and Metabolic Pathways Research of 1 Benzyltheobromine

In Vitro Metabolic Stability and Enzyme Metabolism Studies (e.g., Cytochrome P450, Xanthine (B1682287) Oxidase)

The metabolic stability of a compound in vitro is a key indicator of its potential in vivo half-life. Such studies typically utilize subcellular fractions like liver microsomes or cellular models like hepatocytes, which contain the primary enzymes responsible for drug metabolism.

For derivatives of 1-benzyltheobromine, in vitro systems have been employed primarily to assess hepatotoxicity. One study evaluated a series of N-substituted this compound-8-thioacetamides using isolated rat microsomes and hepatocytes. researchgate.netnih.gov The findings indicated that most of these derivatives, including a compound identified as 1-benzyl-theobromine-thioacetic acid (BTTA), exhibited low toxicity in these systems, suggesting they are processed by hepatic enzymes without generating highly reactive, toxic metabolites. researchgate.netnih.gov

The primary enzyme families anticipated to metabolize this compound are Cytochrome P450 (CYP) and Xanthine Oxidase (XO).

Cytochrome P450 (CYP): This superfamily of enzymes is central to the metabolism of a vast number of xenobiotics. For theobromine (B1682246), the parent molecule of this compound, studies have identified specific CYP isoforms responsible for its initial biotransformation. Research using human liver microsomes has shown that the N-demethylation of theobromine is carried out by multiple isoforms, primarily CYP1A2 and CYP2E1. nih.gov CYP1A2 and CYP2E1 are involved in the formation of 7-methylxanthine, while CYP2E1 also contributes to the formation of 3-methylxanthine (B41622). nih.gov

Given the structure of this compound, two main CYP-mediated reactions are expected:

N-Debenzylation: The cleavage of the benzyl (B1604629) group from the N1 position is a common metabolic pathway for N-benzyl compounds. Studies on other molecules, such as N-nitrosomethylbenzylamine, demonstrate that hepatic microsomes extensively metabolize the benzyl moiety. nih.gov This reaction would yield theobromine as a major metabolite.

Aromatic Hydroxylation: The benzyl group itself is a substrate for hydroxylation, a classic CYP-mediated reaction, leading to the formation of hydroxybenzyl-theobromine isomers.

Xanthine Oxidase (XO): This enzyme plays a crucial role in purine (B94841) degradation, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. In the context of methylxanthine metabolism, XO is responsible for the oxidation of demethylated metabolites. For instance, 7-methylxanthine, a metabolite of theobromine, is further metabolized by XO to 7-methyluric acid. researchgate.net It is therefore highly probable that XO would be involved in the secondary metabolism of any demethylated metabolites of this compound. researchgate.net

| Enzyme Family | Specific Isoform (if known) | Predicted Role in this compound Metabolism | Basis of Prediction |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A2, CYP2E1 | N-demethylation of the xanthine core (following debenzylation) | Metabolism of the parent compound, theobromine. nih.gov |

| General CYPs | N-debenzylation; Aromatic hydroxylation of the benzyl group | Metabolism of N-benzyl compounds. nih.gov | |

| Xanthine Oxidase (XO) | Not isoform specific | Oxidation of demethylated xanthine metabolites | Metabolism of theobromine metabolites. researchgate.netresearchgate.net |

Identification and Structural Elucidation of Metabolites in Biological Matrices

To date, specific studies identifying and structurally elucidating the metabolites of this compound from biological matrices (e.g., plasma, urine, or microsomal incubations) have not been published. However, based on the known metabolic pathways of its constituent parts—the theobromine core and the benzyl group—several potential metabolites can be predicted.

The analytical techniques typically used for such identification include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with high-resolution instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap MS. usm.my Nuclear magnetic resonance (NMR) spectroscopy is also invaluable for the definitive structural elucidation of isolated metabolites.

Predicted Metabolites:

Theobromine: Arising from N-debenzylation of the parent compound.

3-Methylxanthine and 7-Methylxanthine: Formed via subsequent N-demethylation of the theobromine metabolite. nih.gov

Hydroxy-1-benzyltheobromine: Resulting from aromatic hydroxylation on the benzyl ring (ortho-, meta-, or para-isomers).

Benzyl Alcohol and Benzoic Acid: These would be formed following the cleavage of the benzyl group. Benzoic acid is often further conjugated with glycine (B1666218) to form hippuric acid before excretion. inchem.org

Methyluric Acids: Downstream products from the oxidation of methylxanthine metabolites by xanthine oxidase. researchgate.net

Characterization of Biotransformation Pathways and Enzymes Involved

The biotransformation of this compound likely follows a multi-step pathway involving both Phase I and Phase II metabolic reactions.

Phase I Pathways:

N-Debenzylation: This is a likely initial and major pathway, catalyzed by CYP enzymes, cleaving the benzyl group to yield theobromine. The benzyl moiety would be further metabolized to benzaldehyde (B42025) and then benzoic acid. nih.gov

Aromatic Hydroxylation: An alternative primary pathway where the benzyl ring is hydroxylated by CYP enzymes.

N-Demethylation: This would occur on the xanthine ring, likely after N-debenzylation. The resulting theobromine would be demethylated at the N3 and N7 positions by CYP1A2 and CYP2E1 to produce 3-methylxanthine and 7-methylxanthine. nih.gov

Oxidation: The methylxanthine metabolites would then be oxidized by xanthine oxidase to their corresponding methyluric acid derivatives. researchgate.netresearchgate.net

Phase II Pathways:

Glucuronidation: The hydroxylated metabolites (e.g., hydroxy-1-benzyltheobromine) and benzoic acid can undergo conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronides for excretion.

Glycine Conjugation: Benzoic acid, formed from the cleaved benzyl group, is typically conjugated with glycine to form hippuric acid. inchem.org

| Pathway | Enzymes Involved | Initial Substrate | Resulting Product(s) |

|---|---|---|---|

| N-Debenzylation | Cytochrome P450 | This compound | Theobromine + Benzaldehyde |

| Aromatic Hydroxylation | Cytochrome P450 | This compound | Hydroxy-1-benzyltheobromine |

| N-Demethylation | CYP1A2, CYP2E1 | Theobromine | 3-Methylxanthine, 7-Methylxanthine |

| Oxidation | Xanthine Oxidase | Methylxanthines | Methyluric Acids |

| Conjugation | UGTs, Glycine-N-acyltransferase | Hydroxylated metabolites, Benzoic Acid | Glucuronides, Hippuric Acid |

Influence of Transport Proteins on Intracellular and Extracellular Disposition

The movement of drugs and their metabolites into and out of cells is governed by membrane transport proteins, which are critical for absorption, distribution, and excretion. mhmedical.com These transporters are broadly classified into the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies. nih.govoup.com

There is currently no specific research on the interaction of this compound with transport proteins. However, based on the general function of these transporters and the chemical nature of the compound and its predicted metabolites, their involvement can be hypothesized.

Influx Transporters (SLC family): These transporters, such as Organic Anion Transporting Polypeptides (OATPs) or Organic Cation Transporters (OCTs), facilitate the uptake of compounds from the blood into cells, particularly in the liver. The applicability to this compound would depend on its physicochemical properties and ionic state at physiological pH.

Further research is required to identify the specific transporters involved and to quantify their impact on the pharmacokinetics of this compound.

Advanced Analytical Methodologies for 1 Benzyltheobromine and Its Derivatives

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the detailed structural analysis of 1-benzyltheobromine, providing insights into its molecular framework and the functional groups present. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound and its derivatives. nih.gov Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives provides characteristic signals for the various protons within the molecule. For instance, the protons of the benzyl (B1604629) group typically appear as a multiplet in the aromatic region (around 7.3-7.5 ppm). The methyl groups attached to the xanthine (B1682287) core exhibit distinct singlet peaks. The N-CH₃ protons often resonate at specific chemical shifts, which can be compared with simulated values for structural verification. researchgate.net In some derivatives, the N-CH proton can appear as a quartet at around 5.20 ppm, while the N-CH₃ group may be observed as a strong singlet at approximately 1.65 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the xanthine ring and the benzyl substituent are diagnostic. For example, in N-substituted this compound-8-thioacetamides, the structures have been elucidated by ¹³C NMR, among other techniques. nih.gov In related xanthine derivatives, the carbonyl carbons (C=O) of the xanthine ring show signals at distinct downfield positions, for instance around 150-155 ppm. researchgate.net The carbons of the benzyl group and the methyl groups also have characteristic chemical shifts.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for a this compound Derivative This table presents hypothetical yet representative NMR data based on typical chemical shifts for similar compounds.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|

| Benzyl-CH₂ | ~5.4 | s | ~50 |

| Aromatic-H (Benzyl) | ~7.3-7.5 | m | ~127-136 |

| N3-CH₃ | ~3.4 | s | ~30 |

| N7-CH₃ | ~3.9 | s | ~33 |

| C8-H | ~7.9 | s | ~141 |

| C2=O | - | - | ~151 |

| C6=O | - | - | ~155 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives. vulcanchem.com The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key absorption bands for this compound derivatives include:

C=O Stretching: The two carbonyl groups in the xanthine ring give rise to strong absorption bands in the region of 1650-1725 cm⁻¹. researchgate.netlibretexts.org For instance, vibrational bands recorded at 1716–1725 cm⁻¹ are attributed to the two carbonyl groups in the xanthine ring. researchgate.net

C-H Stretching: The C-H bonds of the aromatic benzyl group and the aliphatic methyl groups show stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. masterorganicchemistry.com

C=N Stretching: The carbon-nitrogen double bonds within the purine (B94841) ring system also exhibit characteristic absorptions.

N-H Stretching: In derivatives where a nitrogen atom is bonded to a hydrogen, a characteristic N-H stretching band can be observed, often in the range of 3150-3500 cm⁻¹. scienceandnature.orgnih.gov

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Carbonyl) | 1650 - 1725 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-N | 1000 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. This information is crucial for confirming the identity of the compound and for structural elucidation of its derivatives. pharmj.org.ua

In a typical mass spectrum of a this compound derivative, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) is observed, which provides the molecular weight of the compound. uab.edu The fragmentation pattern, which results from the cleavage of the molecule into smaller charged fragments, offers valuable structural information. Common fragmentation pathways for N-benzyl xanthines may involve the loss of the benzyl group or parts of it, as well as cleavages within the xanthine ring system. nih.govmiamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental formula. researchgate.netsci-hub.se

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of xanthine derivatives, including this compound. nih.govlcms.cz Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. lcms.czscirp.org

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, which often consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile, can be optimized to achieve the desired separation. researchgate.netnih.gov A UV detector is commonly employed for the detection of the eluted compounds, as the xanthine structure has a strong UV absorbance. researchgate.netsrce.hr The method can be used for both qualitative identification (based on retention time) and quantitative analysis (based on peak area).

Table 3: Typical HPLC Parameters for the Analysis of Xanthine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of water and methanol/acetonitrile |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 273 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. measurlabs.com For the analysis of this compound, which may have limited volatility, derivatization might be necessary to increase its volatility and thermal stability. cdc.gov

In GC, the sample is vaporized and swept through a column by an inert carrier gas (the mobile phase). The separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column. measurlabs.com A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. epa.govifrafragrance.org GC-MS combines the separation power of GC with the detection and identification capabilities of MS, making it a highly specific and sensitive analytical tool. measurlabs.com

Table 4: General GC Parameters for the Analysis of Organic Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column with a suitable stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 - 300 °C |

| Oven Program | Temperature ramp (e.g., initial temp, ramp rate, final temp) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound and its derivatives. libretexts.org It is frequently used to monitor the progress of chemical reactions, identify compounds within a mixture, and assess the purity of a sample. umich.eduwikipedia.org The technique separates non-volatile mixtures based on the differential partitioning of compounds between a stationary phase and a mobile phase. wikipedia.org

The process involves spotting a dissolved sample onto a plate coated with an adsorbent material (the stationary phase), which is then placed in a sealed chamber with a solvent (the mobile phase). umich.edu The mobile phase moves up the plate via capillary action, and separation occurs as different compounds travel at different rates depending on their affinity for the stationary versus the mobile phase. libretexts.orgwikipedia.org For xanthine derivatives like this compound, which are generally polar, a polar stationary phase like silica (B1680970) gel or alumina (B75360) is typically used. umich.edusavemyexams.com The choice of mobile phase is critical for achieving good separation. wikipedia.org

After development, the separated spots are visualized. While colored compounds are directly visible, colorless compounds like this compound require visualization aids, such as UV light (many TLC plates contain a fluorescent indicator) or chemical staining. wikipedia.orgsavemyexams.com The position of each spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org This value helps in identifying compounds when compared to standards under identical conditions. libretexts.org

Table 1: Components of a Standard TLC System for this compound Analysis

| Component | Description | Common Examples for Polar Analytes |

| Stationary Phase | A thin layer of adsorbent material coated on an inert backing (e.g., glass, aluminum). wikipedia.org | Silica gel (SiO₂), Alumina (Al₂O₃). libretexts.orgsavemyexams.com |

| Mobile Phase | A solvent or mixture of solvents that flows through the stationary phase. savemyexams.com | Mixtures of ethyl acetate, chloroform, methanol, or acetone. umich.edu |

| Development Chamber | A sealed container used to hold the plate and mobile phase, allowing the atmosphere to become saturated with solvent vapor for better results. | Glass beaker or tank with a lid. savemyexams.com |

| Visualization | Method used to see the separated, colorless spots. | UV lamp (254 nm), Iodine vapor chamber. savemyexams.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ionic species based on their size, charge, and electrophoretic mobility when an electric field is applied. unt.edulibretexts.org It offers advantages such as high efficiency, rapid analysis times, and minimal consumption of samples and reagents. unt.edudlsu.edu.ph

In CE, a narrow-bore fused-silica capillary is filled with a conductive buffer solution (carrier electrolyte). unt.edulibretexts.org A sample is introduced at one end, and a high voltage is applied across the capillary. missouri.edu This voltage generates an electroosmotic flow (EOF), which is the bulk flow of liquid toward the cathode, carrying all analytes (positive, negative, and neutral) with it. dlsu.edu.ph The analytes' own electrophoretic mobilities are superimposed on this flow, leading to separation. dlsu.edu.ph Cations are attracted to the cathode and move fastest, neutral species move at the rate of the EOF, and anions are attracted to the anode but are still swept toward the cathode by the strong EOF, eluting last. libretexts.org

For this compound and its derivatives, which can be neutral or possess charges depending on their structure and the pH of the buffer, different CE modes can be applied:

Capillary Zone Electrophoresis (CZE): The simplest and most common mode, separating analytes based on their charge-to-size ratio in a free solution. libretexts.orgdlsu.edu.ph

Micellar Electrokinetic Chromatography (MEKC): A hybrid of electrophoresis and chromatography used for separating neutral molecules along with charged ones. dlsu.edu.ph Surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for differential partitioning of neutral analytes.

Table 2: Comparison of Capillary Electrophoresis and High-Performance Liquid Chromatography

| Feature | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |

| Driving Force | Applied Electric Field libretexts.org | High-Pressure Pump |

| Separation Principle | Differential electrophoretic mobility in an electric field. unt.edu | Differential partitioning between mobile and stationary phases. |

| Efficiency | Very high; due to uniform flow profile (plug flow). unt.edu | High; but subject to band broadening. ijrpb.com |

| Sample Volume | Nanoliter (nL) range. dlsu.edu.ph | Microliter (µL) range. |

| Analysis Time | Typically faster than HPLC. unt.edu | Can be longer than CE. unt.edu |

| Instrumentation | Simpler; no high-pressure pump required. unt.edu | More complex; requires high-pressure pumps and packed columns. ijrpb.com |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide powerful capabilities for the analysis of this compound. eag.com This method combines the superior separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for detecting and quantifying compounds in complex mixtures like biological fluids or environmental samples. eag.commeasurlabs.com

The process begins with the LC system, where a sample is injected and passed through a column. eag.com The components of the mixture, including this compound and its derivatives, are separated based on their interactions with the stationary and mobile phases. measurlabs.com As each separated component elutes from the column, it enters the mass spectrometer's ion source. eag.com Here, the molecules are ionized, typically using techniques like electrospray ionization (ESI).